molecular formula C12H16N2O2 B11806913 N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine

Cat. No.: B11806913
M. Wt: 220.27 g/mol
InChI Key: RCTWGPDROHTIHG-UHFFFAOYSA-N
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Description

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine (CAS 1344688-37-4) is a chemical compound with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol . It features a benzo[d]isoxazole core structure substituted with a 5-methoxy group and an N-isobutylamine side chain at the 3-position . This structure is part of a class of Benzo(d)isoxazol-3-yl-amine compounds that have been identified and patented for their use as vanilloid receptor ligands, specifically targeting the TRPV1 receptor . The TRPV1 receptor is a key player in the mediation of pain, and ligands for this receptor are investigated for the treatment and prophylaxis of pain and related disorders . Beyond its direct role in pain research, the benzoisoxazole scaffold is a privileged structure in medicinal chemistry. This compound and its analogs serve as valuable tools in drug discovery, particularly in the exploration of autoimmune disease treatments . Research into trisubstituted isoxazoles has revealed their potential as a novel class of allosteric inverse agonists for the nuclear receptor RORγt (Retinoic-acid-receptor-related orphan receptor γt) . RORγt is a critical regulator of the Th17/IL-17a pathway, which is implicated in the development of autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . The structural features of this compound make it a useful intermediate or reference standard for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of novel therapeutic agents . The product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle the compound with appropriate precautions.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-methoxy-N-(2-methylpropyl)-1,2-benzoxazol-3-amine

InChI

InChI=1S/C12H16N2O2/c1-8(2)7-13-12-10-6-9(15-3)4-5-11(10)16-14-12/h4-6,8H,7H2,1-3H3,(H,13,14)

InChI Key

RCTWGPDROHTIHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NOC2=C1C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine typically involves the reaction of 5-methoxybenzo[d]isoxazole with isobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Amine group (N-isobutyl) : Acts as a nucleophile, enabling reactions such as alkylation or coupling.

  • Isoxazole ring : Susceptible to electrophilic substitution due to electron deficiency from the oxygen atom.

  • Methoxy group : Directs electrophilic substitution to the para position on the benzene ring.

Key Reaction Types

  • Electrophilic substitution :

    • The methoxy group activates the benzene ring for electrophilic attack. For example, nitration or halogenation at the para position relative to the methoxy group .

  • Nucleophilic aromatic substitution :

    • The isoxazole’s electron-deficient nature allows substitution at positions ortho or para to the oxygen atom. Reagents like sodium azide (NaN3) may displace leaving groups .

  • Hydrolysis :

    • The isoxazole ring can undergo hydrolysis under acidic or basic conditions, forming amide or hydroxamic acid derivatives .

Table 2: Reaction Outcomes and SAR Trends

Reaction TypeSubstituent EffectExample Outcome
Electrophilic substitutionMethoxy group directs para substitutionPara-substituted benzene derivatives
Nucleophilic substitutionElectron-deficient isoxazole facilitates substitutionAromatic azide formation
HydrolysisRing strain in isoxazole promotes cleavageAmide/hydroxamic acid derivatives

Table 3: Biological Implications of Reactivity

Reaction AspectBiological ImpactExample Application
Isoxazole ring stabilityAffects metabolic stability and bioavailabilityBrain-penetrant CNS agents
Amine group reactivityEnables prodrug strategies or conjugationTargeted delivery systems

Scientific Research Applications

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The following table highlights key structural analogs of benzo[d]isoxazol-3-amine derivatives, emphasizing substituent variations and their impacts:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine Not provided C₁₁H₁₅N₂O₂ ~207.25 (calculated) 5-OCH₃, N-isobutyl Hypothesized applications in drug synthesis or catalysis (inferred from analogs)
5-Methoxybenzo[d]isoxazol-3-amine 177995-40-3 C₈H₈N₂O₂ 164.16 5-OCH₃ Precursor for pyrimidine synthesis via transannulation reactions
5-Fluorobenzo[d]isoxazol-3-amine 868271-13-0 C₇H₅FN₂O 152.13 5-F Lab reagent (95% purity); potential halogen-directed reactivity in coupling reactions
5,7-Dibromobenzo[d]isoxazol-3-amine 89583-81-3 C₇H₄Br₂N₂O 291.93 5-Br, 7-Br Discontinued but studied for heavy halogen effects on electronic properties
6-Methoxybenzo[d]isoxazol-3-amine 157368-82-6 C₈H₈N₂O₂ 164.16 6-OCH₃ Typically in stock; positional isomerism may alter biological activity or solubility
Benzo[d]isoxazol-3-amine (unsubstituted) 36216-80-5 C₇H₆N₂O 134.14 None Melting point: 110–112°C; used as a base scaffold for derivatization

Key Observations:

  • Substituent Position Matters : The 5-methoxy derivative (CAS 177995-40-3) is a key intermediate in synthesizing pyrimidines , whereas the 6-methoxy isomer (CAS 157368-82-6) lacks documented bioactivity but is readily available .
  • Storage Conditions : Most derivatives require inert atmospheres and low-temperature storage (e.g., 2–8°C for unsubstituted benzo[d]isoxazol-3-amine ), whereas halogenated analogs are often stored at room temperature .

Physicochemical and Stability Comparisons

  • Melting Points : Unsubstituted benzo[d]isoxazol-3-amine melts at 110–112°C , while halogenated analogs (e.g., 5,7-dibromo) likely have higher melting points due to increased molecular symmetry and halogen interactions.
  • Electron Effects : Methoxy groups (electron-donating) may increase solubility in polar solvents, whereas nitro or bromo groups (electron-withdrawing) could enhance stability in oxidative environments .

Biological Activity

N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and possible mechanisms of action. The findings are supported by data tables and relevant case studies.

Chemical Structure

This compound belongs to the isoxazole class of compounds, characterized by the presence of a five-membered heterocyclic ring containing nitrogen. The structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests against various cancer cell lines have shown promising results.

Cell LineIC50 (µM)Mechanism of Action
A-549 (Lung)15.2Induction of apoptosis via caspase activation
MDA-MB-231 (Breast)12.5Inhibition of tubulin polymerization
HCT116 (Colon)10.8Cell cycle arrest at G2/M phase

The compound's mechanism appears to involve the induction of apoptosis through the activation of caspases and disruption of microtubule dynamics, leading to cell cycle arrest in cancer cells .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has demonstrated immunomodulatory effects. Studies indicate that it can modulate immune responses by influencing cytokine production.

CytokineEffectConcentration (µM)
TNF-αInhibition25
IL-6Reduction50
IFN-γStimulation10

The compound was found to inhibit TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting its potential use in treating autoimmune disorders .

Case Studies

  • Case Study on Cancer Treatment : In a xenograft model using A375 melanoma cells, administration of this compound resulted in a tumor growth inhibition rate of 85% after two weeks of treatment at a dosage of 30 mg/kg .
  • Immunomodulation in Autoimmune Disease : A study involving db/db mice showed that oral administration of the compound significantly reduced markers of chronic inflammation, indicating its therapeutic potential for conditions like atherosclerosis and insulin resistance .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cytochrome c release and subsequent caspase activation.
  • Cell Cycle Arrest : It disrupts microtubule dynamics, causing G2/M phase arrest in cancer cells.
  • Cytokine Modulation : The compound alters cytokine profiles, reducing pro-inflammatory cytokines while promoting anti-inflammatory responses.

Q & A

Q. Methodological Answer :

  • Hazard Classification : Based on structural analogs (e.g., isoxazol-3-amine derivatives), this compound likely falls under GHS Category 2 for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Exposure Control :
    • Use fume hoods for reactions generating dust or aerosols.
    • Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised for prolonged handling .
  • Emergency Measures :
    • For skin contact: Wash immediately with soap/water; monitor for erythema.
    • For inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

Basic: How can researchers characterize this compound and confirm its structural integrity?

Q. Methodological Answer :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm for OCH₃), isobutyl CH₂ groups (δ ~1.0–1.5 ppm), and isoxazole ring protons (δ ~6.5–8.0 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., m/z calculated for C₁₃H₁₇N₂O₂: 233.1285) .
  • Chromatography :
    • Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area) .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar isoxazole derivatives?

Q. Methodological Answer :

  • Root Cause Analysis :
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase reactivity but promote decomposition. Compare with less polar alternatives (e.g., THF) .
    • Catalyst Compatibility : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki-Miyaura couplings; ligand choice (e.g., SPhos) can reduce steric hindrance .
  • Case Study : A 20% yield discrepancy in Boc-protected intermediates was resolved by replacing NaHCO₃ with K₂CO₃ to enhance deprotonation efficiency .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

Q. Methodological Answer :

  • Substituent Variation :
    • Replace the methoxy group with electron-withdrawing groups (e.g., trifluoromethyl, as in 5-(trifluoromethyl)benzo[d]isoxazol-3-amine derivatives) to assess electronic effects on bioactivity .
    • Modify the N-alkyl chain (e.g., tert-butyl vs. isopropyl) to evaluate steric impacts .
  • Biological Assays :
    • Test kinase inhibition (e.g., ATR kinase assays) to correlate substituents with IC₅₀ values .

Advanced: How can researchers address stability challenges during storage of this compound?

Q. Methodological Answer :

  • Degradation Pathways :
    • Hydrolysis of the isoxazole ring under humid conditions.
    • Oxidative degradation of the methoxy group.
  • Mitigation Strategies :
    • Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent light-induced decomposition .
    • Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit oxidation .

Advanced: What advanced analytical techniques are suitable for detecting trace impurities in this compound?

Q. Methodological Answer :

  • LC-MS/MS : Quantify sub-0.1% impurities using MRM transitions specific to common byproducts (e.g., dealkylated analogs).
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure of the compound and its major impurity .

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